10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride
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Overview
Description
10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride is a chemical compound with the molecular formula C19H23ClN2S and a molecular weight of 346.91732 g/mol . This compound is also known by its synonym, Dimelazine hydrochloride . It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride involves the reaction of phenothiazine with 1,3-dimethyl-3-pyrrolidinylmethyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
Scientific Research Applications
10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride involves its interaction with various molecular targets . It is believed to exert its effects by modulating neurotransmitter receptors, particularly dopamine and serotonin receptors. This modulation can lead to changes in neurotransmitter levels and signaling pathways, resulting in its pharmacological effects.
Comparison with Similar Compounds
10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine . While all these compounds share a common phenothiazine core, they differ in their side chains and substituents, which contribute to their unique pharmacological profiles. For instance, chlorpromazine is widely used as an antipsychotic, while promethazine is commonly used as an antihistamine.
List of Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Properties
CAS No. |
85006-24-2 |
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Molecular Formula |
C19H23ClN2S |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
10-[(1,3-dimethylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C19H22N2S.ClH/c1-19(11-12-20(2)13-19)14-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H |
InChI Key |
CTHVCPPTDIONIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origin of Product |
United States |
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